molecular formula C15H10O3 B14322650 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid CAS No. 111864-93-8

2-[(2-Hydroxyphenyl)ethynyl]benzoic acid

Cat. No.: B14322650
CAS No.: 111864-93-8
M. Wt: 238.24 g/mol
InChI Key: UDLSRWSRPFTFGP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and an ethynyl linkage attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-hydroxybenzaldehyde and 2-iodobenzoic acid.

    Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-hydroxybenzaldehyde is reacted with 2-iodobenzoic acid in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) to facilitate the coupling process.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods: While the laboratory synthesis is well-documented, industrial-scale production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The ethynyl group can be reduced to an ethylene linkage.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Ethylene-linked benzoic acid derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-[(2-Hydroxyphenyl)ethynyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ethynyl linkage provides rigidity and planarity, facilitating binding to specific sites. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.

    2-Ethynylbenzoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.

    4-Hydroxyphenylacetic acid: Similar hydroxyphenyl group but different overall structure.

Uniqueness: 2-[(2-Hydroxyphenyl)ethynyl]benzoic acid is unique due to the combination of the hydroxyphenyl group and the ethynyl linkage, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

111864-93-8

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)ethynyl]benzoic acid

InChI

InChI=1S/C15H10O3/c16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15(17)18/h1-8,16H,(H,17,18)

InChI Key

UDLSRWSRPFTFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2O)C(=O)O

Origin of Product

United States

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